5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile: is a heterocyclic compound with a pyrazole core structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the fluorophenyl group and the amino group in the structure enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can be achieved through a one-pot, multicomponent reaction. This involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. The reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO₂) in water, with sodium dodecyl benzene sulphonate as a surfactant .
Industrial Production Methods: For industrial-scale production, the same one-pot multicomponent reaction can be employed, with optimizations for yield and purity. The use of recyclable catalysts and green solvents makes this method environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it suitable for creating diverse chemical libraries for drug discovery .
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and receptor modulators. They are being investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties .
Medicine: Pharmaceutical applications include the development of new therapeutic agents targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its efficacy and reduce side effects .
Industry: In the materials science industry, the compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability and conductivity .
Mechanism of Action
The mechanism of action of 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the amino group can form hydrogen bonds with target proteins. This dual interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect .
Comparison with Similar Compounds
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1-(2-methylphenyl)-1H-pyrazole-4-carbonitrile
Uniqueness: The presence of the 2-fluorophenyl group in 5-amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile distinguishes it from its analogs. This substitution pattern can significantly influence its reactivity and biological activity, making it a unique candidate for specific applications .
Properties
IUPAC Name |
5-amino-1-(2-fluorophenyl)-3-methylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBKHEZBLNRZEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674524 |
Source
|
Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-83-2 |
Source
|
Record name | 5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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